molecular formula C21H22N6O2S2 B6564284 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide CAS No. 933013-19-5

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide

Cat. No.: B6564284
CAS No.: 933013-19-5
M. Wt: 454.6 g/mol
InChI Key: YYJXSFTXQUSTJJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, linked via an aniline moiety to a 2-methyl-1,3-benzothiazole-6-sulfonamide group. Its molecular weight and precise physicochemical properties depend on the substituent arrangement, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S2/c1-13-11-20(27(3)4)25-21(22-13)24-15-5-7-16(8-6-15)26-31(28,29)17-9-10-18-19(12-17)30-14(2)23-18/h5-12,26H,1-4H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJXSFTXQUSTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide involves several key steps:

  • Formation of the Benzothiazole Core: : This is achieved through a cyclization reaction, typically using o-aminothiophenol and a carboxylic acid derivative under acidic conditions.

  • Pyrimidine Ring Synthesis: : The dimethylaminopyrimidine ring is synthesized via a condensation reaction, usually involving a suitable amine and a formamidine derivative.

  • Coupling Reactions: : The benzothiazole core and pyrimidine ring are coupled through an amide or urea linkage. This step often employs reagents like carbodiimides for amide bond formation.

Industrial Production Methods

Industrial synthesis of this compound follows similar principles but on a larger scale. It involves optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and high-throughput screening may be utilized to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Leads to the formation of sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Involves the reduction of the sulfonamide group to an amine, typically using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitutions at the benzothiazole or pyrimidine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Reagents such as triethylamine, acetic anhydride, and N,N-dimethylformamide (DMF) are commonly used. Reaction conditions often include refluxing solvents, inert atmospheres (e.g., nitrogen), and controlled temperatures.

Major Products Formed

The major products depend on the specific reactions. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzothiazole or pyrimidine rings.

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide has wide-ranging applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a potential bioactive compound in various assays.

  • Medicine: : Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: : Utilized in the development of dyes, sensors, and organic electronic materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. In cancer research, it might induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrimidine ring, sulfonamide group, or benzothiazole moiety. These variations significantly impact biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight Biological Activity Notes Reference CAS/Study
Target Compound Pyrimidine: 4-(dimethylamino)-6-methyl; Benzothiazole: 2-methyl-6-sulfonamide ~401.5* Potential kinase inhibition; moderate solubility Derived from
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1) Pyrimidine: 4-(ethylamino); Sulfonamide: 2-fluorobenzene 401.5 Enhanced electron-withdrawing effects; improved stability
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8) Pyrimidine: 4-(diethylamino); Sulfonamide: 4-methoxybenzene 441.5 Increased lipophilicity; reduced aqueous solubility
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-methyl-benzenesulfonamide Benzothiazole: 6-methoxy; Sulfonamide: 4-methylbenzene ~332.4 Antimycobacterial activity (inactive in nitroimidazole derivatives)
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS 923244-17-1) Sulfonamide: 5-methoxy-2,4-dimethylbenzene ~455.5 Steric hindrance may reduce target binding affinity

Notes:

  • Dimethylamino vs. Ethyl/Diethylamino: The target compound’s dimethylamino group balances solubility and steric effects.
  • Benzothiazole Modifications : Methoxy substitutions on benzothiazole (e.g., in CAS 923244-17-1) correlate with altered antimycobacterial activity, as seen in nitroimidazole vs. nitrofuryl derivatives .
  • Sulfonamide Variations : Fluorine (CAS 923113-41-1) or methoxy groups (CAS 923216-86-8) on the sulfonamide benzene ring influence electronic effects and metabolic stability. Fluorine’s electron-withdrawing nature may enhance oxidative stability .

Research Findings

Activity Correlations : Nitro groups on aryl rings (e.g., in nitrothiophen-containing compounds) enhance antituberculosis activity, but the target compound’s benzothiazole sulfonamide lacks this feature, suggesting divergent mechanisms .

Virtual Screening Relevance : Structural similarity metrics (e.g., Tanimoto coefficients) would classify the target as distinct from nitrofuryl or nitroimidazole derivatives due to its benzothiazole-pyrimidine scaffold, aligning with studies on dissimilarity-driven drug discovery .

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